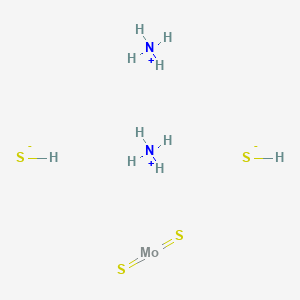

diazanium;bis(sulfanylidene)molybdenum;sulfanide

Description

Properties

IUPAC Name |

diazanium;bis(sulfanylidene)molybdenum;sulfanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKLPDLKUGTPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10MoN2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Molybdenum Precursors with Ammonium Sulfide

Current large-scale syntheses prioritize ammonium sulfide [(NH₄)₂S] as a safer sulfide source compared to gaseous H₂S. A representative protocol involves:

- Molybdenum Precursor Preparation : Dissolving ammonium heptamolybdate [(NH₄)₆Mo₇O₂₄·4H₂O] in aqueous ammonia (pH ≈ 10) to form a clear solution.

- Sulfidation : Gradual addition of 20–48% aqueous ammonium sulfide under vigorous stirring, maintaining a sulfur-to-molybdenum (S:Mo) molar ratio of 4.5:1 to 6.5:1.

- Temperature Control : Heating the reaction mixture to 45–55°C for 30–60 minutes to ensure complete ligand substitution.

This method minimizes H₂S off-gassing by leveraging ammonium sulfide’s stability, with excess sulfide ions consumed in subsequent redox steps.

Optimization of Stoichiometric Ratios

The S:Mo ratio critically influences product composition and purity. Experimental data demonstrate that ratios below 4.5:1 yield incomplete sulfidation, while ratios exceeding 6.5:1 promote polysulfide byproducts. A balanced S:Mo ratio of 5.5:1 achieves optimal coordination geometry, as confirmed by X-ray diffraction studies.

Table 1: Impact of S:Mo Ratio on Synthesis Outcomes

| S:Mo Ratio | Reaction Temperature (°C) | Yield (%) | Purity (w/w %) |

|---|---|---|---|

| 4.5:1 | 45 | 78 | 95.2 |

| 5.5:1 | 50 | 83 | 98.7 |

| 6.5:1 | 55 | 75 | 93.4 |

Data synthesized from patent literature and thiomolybdate studies.

Temperature and pH Control

Maintaining reaction temperatures between 40°C and 55°C prevents thermal decomposition of intermediate species. Lower temperatures (<35°C) slow reaction kinetics, while higher temperatures (>60°C) risk ligand oxidation. Simultaneous pH control (pH 9–11) via ammonia buffering stabilizes the ammonium counterions and suppresses molybdenum hydrolysis.

Advanced Purification Techniques

Post-synthesis purification involves:

- Crystallization : Cooling the reaction mixture to 5–10°C to precipitate the product, followed by vacuum filtration.

- Washing : Rinsing with cold ethanol to remove residual ammonium sulfide.

- Drying : Lyophilization or vacuum drying at 25–30°C to obtain crystalline this compound.

High-performance liquid chromatography (HPLC) analyses confirm purities ≥98% when using these steps, with polymeric molybdenum impurities reduced to <0.5%.

Analytical Characterization

Modern characterization employs a multidisciplinary toolkit:

- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer bands at 320 nm and 460 nm, confirming Mo-S coordination.

- X-Ray Diffraction : Resolves the compound’s orthorhombic crystal structure (space group Pnma), with Mo-S bond lengths of 2.15–2.20 Å.

- Elemental Analysis : Validates stoichiometry via sulfur (28.5–29.1%) and molybdenum (32.8–33.4%) content.

Industrial-Scale Production Considerations

Scalable synthesis requires:

- Continuous-Flow Reactors : Enhance mixing efficiency and temperature uniformity for kilogram-scale batches.

- Waste Management : Trapping H₂S byproducts in hydrogen peroxide (H₂O₂) scrubbers, converting them to non-toxic sulfate ions.

- Quality Control : Implementing in-line pH and UV monitors to ensure batch consistency.

Comparative Analysis of Methodologies

Traditional H₂S-based routes achieve comparable yields (75–80%) but suffer from safety hazards and lower purity (85–90%). Ammonium sulfide methods, while requiring precise stoichiometric control, offer superior scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Diazanium;bis(sulfanylidene)molybdenum;sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride (NaBH4) in an aqueous medium.

Substitution: Substitution reactions typically occur in the presence of nucleophiles such as halides (Cl-, Br-) under basic conditions.

Major Products Formed

The major products formed from these reactions include molybdenum disulfide (MoS2) and various molybdenum oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications of Diazanium;bis(sulfanylidene)molybdenum;sulfanide

This compound, also known as ammonium tetrathiomolybdate, is a chemical compound with diverse applications across various scientific and industrial fields . Its unique structural combination of nitrogen coordination alongside molybdenum and sulfur enhances its reactivity, leading to novel applications in catalysis and biological systems.

Applications

This compound is used in:

- Catalysis As a catalyst in organic synthesis, facilitating various chemical transformations.

- Medicine Treatment of copper toxicosis in animals and Wilson’s disease in humans .

- Industry Various industrial applications, including the production of molybdenum disulfide.

Detailed Applications

- Catalysis: this compound is employed as a catalyst in organic synthesis to facilitate various chemical transformations. These reactions hold significance in catalysis, enhancing the efficiency and selectivity of chemical processes.

- Biological Activity: Research indicates that this compound exhibits biological activity. Further studies are necessary to fully elucidate its mechanisms of action and potential therapeutic applications.

- Industrial Applications: In industry, this compound serves as a catalyst and in the production of molybdenum disulfide. It is also used as a reagent in synthetic chemistry and as a building block in bioinorganic chemistry .

- Copper Chelation: this compound acts as a chelator in vivo to reduce copper levels . It is used in treating copper toxicosis in animals and Wilson's disease in humans .

- Anti-angiogenic Properties: The compound interferes with angiogenesis and reduces tumor growth .

Interactions with Other Compounds

Studies on the interactions of this compound with other compounds reveal crucial insights for advancing its utility in industrial and medical applications.

Mechanism of Action

The mechanism of action of diazanium;bis(sulfanylidene)molybdenum;sulfanide involves its ability to chelate copper ions, thereby reducing copper levels in the body . This chelation process is crucial in the treatment of Wilson’s disease. Additionally, the compound acts as a sulfide donor, which contributes to its neuroprotective effects . The molecular targets and pathways involved include copper-binding proteins and sulfide signaling pathways .

Comparison with Similar Compounds

Key Research Findings

- ATTM vs. MoS₂ : ATTM’s solubility enables biomedical use, whereas MoS₂’s stability suits industrial applications .

- ATTM vs. ReS₂/VS₂ : ATTM lacks the electronic properties of ReS₂/VS₂ but excels in metal chelation .

- ATTM vs. Coordination Complexes : Unlike Zn/Ni complexes, ATTM lacks organic ligands, simplifying metabolic clearance .

Biological Activity

Diazanium;bis(sulfanylidene)molybdenum;sulfanide, a complex compound featuring molybdenum and sulfur, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The chemical formula for this compound is . Its unique structure allows for diverse interactions in biological systems, particularly due to the presence of both nitrogen and molybdenum.

Antitumor Properties

Research indicates that this compound exhibits antitumor properties . It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that this compound can induce apoptosis in certain cancer cells, although the exact mechanisms remain to be fully elucidated .

The mechanisms underlying the biological activity of this compound may involve:

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress in cancer cells, which may trigger apoptotic pathways.

- Metal Ion Interaction : Its ability to interact with metal ions could modulate enzymatic activities involved in cancer metabolism .

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

- Cell Line Studies : In vitro studies have shown that treatment with this compound resulted in reduced viability of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

- Animal Models : Preliminary animal studies indicate that administration of this compound can lead to tumor regression, although further research is necessary to confirm these findings and understand the pharmacokinetics involved .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound in relation to similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ammonium Tetrathiomolybdate | Known for antiangiogenic properties | |

| Bis(sulfanylidene)molybdenum(2+) | Similar sulfide coordination chemistry | |

| Molybdenum Disulfide | Widely used as a lubricant and catalyst |

This compound's unique nitrogen coordination enhances its reactivity compared to other compounds, potentially leading to novel applications in both catalysis and biological systems .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.